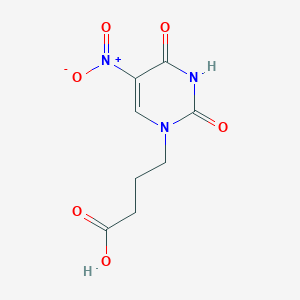
4-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)butanoic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)butanoic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-keto ester and urea under acidic or basic conditions.
Butanoic Acid Substitution: The butanoic acid moiety can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyrimidine ring is replaced by a butanoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: The pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
作用機序
The mechanism of action of 4-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)butanoic acid would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes or receptors, affecting various biochemical pathways. The nitro group may also play a role in its biological activity, potentially through redox reactions.
類似化合物との比較
Similar Compounds
5-Nitro-2,4-dioxo-3,4-dihydropyrimidine: Lacks the butanoic acid moiety.
4-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)butanoic acid: Lacks the nitro group.
Uniqueness
The presence of both the nitro group and the butanoic acid moiety in 4-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)butanoic acid may confer unique chemical and biological properties, making it distinct from other pyrimidine derivatives.
特性
CAS番号 |
2950-87-0 |
|---|---|
分子式 |
C8H9N3O6 |
分子量 |
243.17 g/mol |
IUPAC名 |
4-(5-nitro-2,4-dioxopyrimidin-1-yl)butanoic acid |
InChI |
InChI=1S/C8H9N3O6/c12-6(13)2-1-3-10-4-5(11(16)17)7(14)9-8(10)15/h4H,1-3H2,(H,12,13)(H,9,14,15) |
InChIキー |
KXRCABICGHVSOE-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=O)NC(=O)N1CCCC(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















